molecular formula C7H7BrO3S B1374736 5-Bromo-2-methanesulfonylphenol CAS No. 1426958-41-9

5-Bromo-2-methanesulfonylphenol

Cat. No.: B1374736
CAS No.: 1426958-41-9
M. Wt: 251.1 g/mol
InChI Key: UFEVSEZFMHCGKA-UHFFFAOYSA-N
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Description

5-Bromo-2-methanesulfonylphenol is an organic compound with the molecular formula C7H7BrO3S. It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a phenol ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methanesulfonylphenol typically involves the bromination of 2-methanesulfonylphenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. The process involves the use of bromine as the brominating agent and iron powder as a catalyst .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product quality and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methanesulfonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the substituent introduced.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include methyl-substituted phenols.

Scientific Research Applications

5-Bromo-2-methanesulfonylphenol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methanesulfonylphenol involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenol
  • 5-Bromo-2-chlorophenol
  • 5-Bromo-2-nitrophenol

Uniqueness

5-Bromo-2-methanesulfonylphenol is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct chemical properties. These groups enhance its reactivity and make it suitable for specific applications in organic synthesis and pharmaceutical research. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-2-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEVSEZFMHCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302739
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-41-9
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-bromo-2-fluoro-1-methylsulfonyl-benzene (2 g, 7.9 mmol) in DMF (15 mL) is added 2-methanesulfonyl-ethanol (1.47 g, 11.85 mmol). Sodium hydride (948.16 mg, 23.71 mmol) is added in portions at 0° C. The reaction mixture is allowed to come to r.t. and is added dropwise into cooled aq. hydrochloric acid. The aq. layer is extracted with ethyl acetate. The organic layer is dried over MgSO4, filtered and concentrated. The crude residue is purified by reversed phase HPLC. Yield 86%, m/z 251/253[M+H]+, rt 0.42 min, LC-MS Method X018_S01.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
948.16 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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